molecular formula C24H42CaO24 B15129063 Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

Cat. No.: B15129063
M. Wt: 754.7 g/mol
InChI Key: RHEMCSSAABKPLI-UHFFFAOYSA-L
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Description

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate, commonly known as calcium lactobionate monohydrate, is a calcium salt derived from lactobionic acid. Its molecular formula is $ \text{C}{12}\text{H}{21}\text{O}{12} \cdot 0.5\text{Ca} \cdot \text{H}2\text{O} $, with a PubChem CID of 16219564 and CAS number 5001-51-4 . Structurally, it consists of a hexanoic acid backbone substituted with hydroxyl groups and a glycosidic-linked oxane (pyranose) ring, making it a polyhydroxy carboxylate. This compound is widely used in pharmaceuticals as a stabilizer for injectable formulations and in food additives due to its calcium enrichment and chelating properties .

Properties

IUPAC Name

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEMCSSAABKPLI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42CaO24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Lactobionic Acid

Lactobionic acid ($ \text{C}{12}\text{H}{22}\text{O}_{12} $), the parent acid of calcium lactobionate, shares the same carbohydrate-derived structure but lacks the calcium counterion. Key differences include:

  • Solubility : Lactobionic acid is highly water-soluble (97% purity, soluble in water), whereas calcium lactobionate has moderate solubility influenced by its ionic bonding .
  • Applications : Lactobionic acid is used in cosmetic peels for its gentle exfoliation and antioxidant properties, while calcium lactobionate is primarily employed in medical formulations (e.g., organ preservation solutions) and fortified foods .

Calcium Gluconate

Calcium gluconate ($ \text{C}{12}\text{H}{22}\text{Ca}\text{O}_{14} $) is another calcium salt of a sugar acid (gluconic acid). Comparisons include:

  • Bioavailability : Calcium gluconate is more rapidly absorbed in the human body, making it a first-line treatment for hypocalcemia. Calcium lactobionate, however, exhibits slower release kinetics, suited for sustained calcium delivery .
  • Molecular Complexity : Both compounds feature polyhydroxy carboxylate structures, but lactobionate’s additional glycosidic linkage (oxane ring) enhances its chelation capacity, useful in metal-ion stabilization .

Maltose Monohydrate

Maltose monohydrate ($ \text{C}{12}\text{H}{24}\text{O}_{12} $) is a disaccharide with structural similarities in the carbohydrate moiety. Key contrasts:

  • Functional Groups : Maltose lacks carboxylate and calcium ions, limiting its use to sweetening agents or excipients. Calcium lactobionate’s carboxylate group enables ionic interactions critical in pharmaceutical formulations .
  • Thermal Stability : Maltose decomposes at ~120°C, while calcium lactobionate remains stable up to 864.7°C, reflecting its ionic lattice strength .

Data Tables

Table 1: Physicochemical Properties

Property Calcium Lactobionate Monohydrate Lactobionic Acid Calcium Gluconate Maltose Monohydrate
Molecular Formula $ \text{C}{12}\text{H}{21}\text{O}{12} \cdot 0.5\text{Ca} \cdot \text{H}2\text{O} $ $ \text{C}{12}\text{H}{22}\text{O}_{12} $ $ \text{C}{12}\text{H}{22}\text{Ca}\text{O}_{14} $ $ \text{C}{12}\text{H}{24}\text{O}_{12} $
Molecular Weight (g/mol) 358.3 358.3 430.4 360.3
Solubility in Water Moderate High High High
Melting Point (°C) Decomposes at 864.7 113–118 120 (decomposes) ~120 (decomposes)
Key Applications Pharmaceuticals, food additives Cosmetics, peels Hypocalcemia treatment Food sweetener
References

Table 2: Structural Features

Feature Calcium Lactobionate Monohydrate Lactobionic Acid Calcium Gluconate Maltose Monohydrate
Carboxylate Group Yes Yes Yes No
Glycosidic Linkage β-1,4 (galactose to gluconate) Same as left None α-1,4 (glucose-glucose)
Calcium Content 0.5 equivalents None 1 equivalent None
Hydroxyl Groups 8 8 6 8
Chelation Capacity High Moderate Moderate Low
References

Research Findings

  • Calcium Lactobionate in Organ Preservation : Its strong chelation of divalent ions (e.g., Fe²⁺) reduces oxidative damage in transplant organs, outperforming citrate-based alternatives .
  • Synergy with Maltose: In food stabilization, calcium lactobionate and maltose monohydrate are co-formulated to enhance texture and calcium bioavailability without crystallization .
  • Safety Profile : Calcium lactobionate exhibits low toxicity (LD₅₀ > 2000 mg/kg in rodents), contrasting with calcium gluconate’s risk of hypercalcemia at high doses .

Biological Activity

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate, commonly referred to as calcium lactobionate, is a complex calcium salt derived from lactobionic acid. This compound exhibits significant biological activity due to its unique structural features and calcium content. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for calcium lactobionate is C12H22CaO14C_{12}H_{22}CaO_{14} with a molecular weight of approximately 610.53 g/mol. It is characterized by multiple hydroxyl groups that enhance its solubility and reactivity in biological systems. The compound appears as a colorless or white crystalline powder and is slightly soluble in water but nearly insoluble in alcohols.

PropertyValue
Molecular FormulaC12H22CaO14
Molecular Weight610.53 g/mol
AppearanceWhite crystalline powder
SolubilitySlightly soluble in water

Biological Activity

Calcium lactobionate demonstrates various biological activities attributed to its calcium content and the presence of hydroxyl groups:

  • Calcium Supplementation : As a source of calcium, it plays a crucial role in bone health and the prevention of osteoporosis.
  • Antioxidant Properties : The hydroxyl groups may contribute to antioxidant activity, helping to neutralize free radicals in the body.
  • Cellular Interaction : Studies indicate that calcium lactobionate can interact with various biomolecules, potentially influencing cellular signaling pathways .

The biological mechanisms through which calcium lactobionate exerts its effects include:

  • Calcium Ion Release : Upon dissolution in biological fluids, it releases calcium ions which are vital for numerous physiological processes including muscle contraction and neurotransmitter release.
  • Hydroxyl Group Interactions : The presence of multiple hydroxyl groups allows for hydrogen bonding with other biomolecules, enhancing solubility and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological effects of calcium lactobionate:

  • Bone Health : A study demonstrated that supplementation with calcium lactobionate improved bone density in postmenopausal women.
  • Antioxidant Activity : Research indicated that calcium lactobionate exhibited significant antioxidant effects in vitro, suggesting potential protective roles against oxidative stress-related diseases.
  • Clinical Applications : Calcium lactobionate is used in various pharmaceutical formulations aimed at improving mineral absorption and maintaining calcium homeostasis in patients with deficiencies .

Applications

Calcium lactobionate has diverse applications across multiple fields:

  • Pharmaceuticals : Used as a calcium supplement and in formulations for treating osteoporosis.
  • Food Industry : Acts as a stabilizer and thickening agent in food products.
  • Cosmetics : Incorporated into skincare products for its moisturizing properties due to its ability to bind water.

Q & A

Q. What are the optimal synthetic pathways for producing Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate in a laboratory setting?

Methodological Answer :

  • Step 1 : Begin with precursor isolation or synthesis. The compound’s glycan moiety (oxan-2-yl group) suggests carbohydrate chemistry as a starting point. Use regioselective protection/deprotection strategies for hydroxyl groups to avoid side reactions .
  • Step 2 : Employ membrane separation technologies (e.g., nanofiltration) to purify intermediates, as described in CRDC subclass RDF2050104 .
  • Step 3 : Optimize calcium chelation under controlled pH (6.5–7.5) to stabilize the carboxylate group. Monitor reaction progress via FTIR for carboxylate-Ca²⁺ coordination bands (~1600 cm⁻¹) .
  • Challenge : Avoid over-chelation, which may precipitate the compound. Use process simulation tools (RDF2050108) to model ionic interactions .

Q. How can researchers characterize the structural integrity of this compound using advanced spectroscopic techniques?

Methodological Answer :

  • NMR Analysis : Assign stereochemistry using 2D NMR (COSY, HSQC). The oxan-2-yl group’s anomeric proton (δ 4.5–5.5 ppm) and coupling constants (J ≈ 3–4 Hz for β-linkages) are critical for confirming glycosidic bonds .
  • Mass Spectrometry : Use high-resolution ESI-MS in negative ion mode to verify molecular weight (expected [M-H]⁻ ~ 475.3 Da). Fragmentation patterns can resolve hydroxylation sites .
  • XRD : For crystalline samples, compare with calcium carboxylate standards (e.g., edetate calcium disodium, USP30) to validate coordination geometry .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer :

  • Storage Conditions :

    Parameter Recommended Range Degradation Risk
    Temperature2–8°CHydrolysis at >25°C
    pH6.0–7.0Precipitation at <5.5
    LightAmber glassPhotooxidation
    (Data derived from calcium EDTA analogs )
  • Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use CRDC-compliant process control tools (RDF2050108) to simulate degradation pathways .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved during structural elucidation?

Methodological Answer :

  • Hypothesis Testing : If NMR suggests a β-glycosidic bond but MS fragments indicate α-linkage, prepare methylated derivatives to confirm substitution patterns via GC-MS .
  • Dynamic Simulations : Use molecular dynamics (MD) to model conformational flexibility. Compare simulated NOESY spectra with experimental data to resolve ambiguities .
  • Cross-Validation : Replicate synthesis under deuterated conditions (D₂O) to isolate exchangeable protons, reducing spectral noise .

Q. What experimental designs are suitable for studying this compound’s interaction with biological membranes?

Methodological Answer :

  • Model Systems : Use Langmuir-Blodgett troughs to assess monolayer penetration. Measure changes in surface pressure (Δπ) upon compound addition .
  • Fluorescence Quenching : Incorporate pyrene-labeled lipids to track membrane fluidity changes. A 10% decrease in excimer/monomer ratio indicates strong interaction .
  • Controls : Include calcium-free analogs to isolate ion-specific effects. Replicate experiments ≥3 times to address biological variability .

Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo studies?

Methodological Answer :

  • Pharmacokinetic Modeling : Use compartmental models to predict calcium binding in plasma (t½ ~ 2–4 hr based on EDTA analogs). Adjust for renal clearance differences .
  • Metabolite Tracking : Administer ¹⁴C-labeled compound and profile urinary metabolites via LC-MS. Compare with in vitro hepatic microsome assays to identify active species .
  • Bias Mitigation : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to align experimental frameworks with biological complexity .

Q. What computational methods are effective for predicting this compound’s environmental fate?

Methodological Answer :

  • QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN3 score <2.5 suggests persistence) .
  • Aquatic Toxicity : Cross-reference with calcium phosphate hydroxide data (LC50 >100 mg/L in Daphnia) to approximate ecotoxicity .
  • Field Validation : Deploy passive samplers in water systems near synthesis facilities. Analyze via ICP-MS for calcium leaching (detection limit: 0.1 ppb) .

Q. How can the compound’s role in redox processes be mechanistically validated?

Methodological Answer :

  • Electrochemical Profiling : Use cyclic voltammetry (scan rate: 50 mV/s) in phosphate buffer. A reduction peak at −0.3 V vs. Ag/AgCl indicates hydroxyl group participation .
  • Radical Trapping : Add DMPO (5 mM) and monitor ESR signals for hydroxyl radical adducts (1:2:2:1 quartet) under UV exposure .
  • Theoretical Framework : Link results to Marcus theory to explain electron transfer kinetics. Reconcile deviations using ab initio calculations (e.g., Gaussian 16) .

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